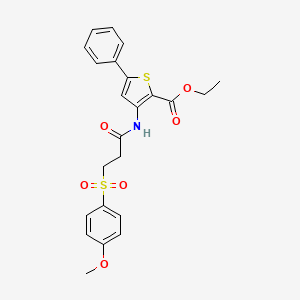

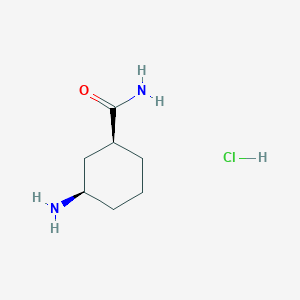

![molecular formula C23H22FN3O4S2 B2524080 N-{4-[1-(4-氟苯磺酰)-5-(2-甲基苯基)-4,5-二氢-1H-吡唑-3-基]苯基}甲磺酰胺 CAS No. 851781-21-0](/img/structure/B2524080.png)

N-{4-[1-(4-氟苯磺酰)-5-(2-甲基苯基)-4,5-二氢-1H-吡唑-3-基]苯基}甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

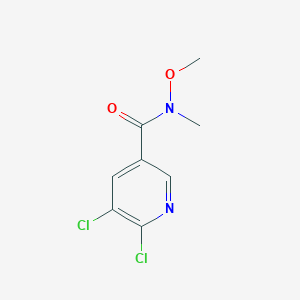

The compound , N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, is a derivative of sulfonamide, which is a functional group commonly found in various pharmaceutical agents. Sulfonamides are known for their diverse biological activities, including anti-inflammatory properties. The compound features a pyrazole ring, a common motif in medicinal chemistry due to its mimicry of the adenine portion of ATP, making it a potential candidate for kinase inhibition and other ATP-competitive processes.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been reported in the literature. For instance, a group of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles was synthesized and evaluated for anti-inflammatory activity . These compounds were synthesized in a multi-step process, which likely involves the formation of the pyrazole ring followed by sulfonamide linkage. The synthesis of the specific compound would similarly involve strategic functionalization of the phenyl rings and the construction of the pyrazole core, followed by the introduction of the sulfonamide groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For example, the molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides have been reported, showing that even small changes in the structure can lead to significant differences in molecular conformation and intermolecular interactions . The presence of a fluorine atom on the benzenesulfonyl group in the compound of interest would likely affect its electronic properties and could influence its binding affinity to biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The synthesis of N-diazen-1-ium-1,2-diolate derivatives of related compounds has been attempted, although the reaction yielded N-nitroso derivatives instead . This indicates that the chemical reactivity of these compounds can be complex and may require careful optimization to achieve the desired transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of a trifluoromethyl group has been shown to enhance the anti-inflammatory activity of certain pyrazole derivatives . The electronic properties of the sulfonamide group, such as its ability to engage in hydrogen bonding, can also affect the solubility and stability of the compound. The synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, a related compound, was characterized by various spectroscopic techniques, indicating the importance of thorough characterization in understanding these properties .

科学研究应用

合成和生物活性研究

已对新磺胺类化合物的合成进行了研究,包括与N-{4-[1-(4-氟苯磺酰)-5-(2-甲基苯基)-4,5-二氢-1H-吡唑-3-基]苯基}甲磺酰胺结构相关的化合物,展示了它们在细胞毒性、肿瘤特异性和碳酸酐酶(CA)同工酶抑制方面的潜力。这些化合物显示出有希望的活性,这对进一步的抗肿瘤活性研究可能至关重要 (Gul et al., 2016)。

化学合成和表征

关于从磺酰氯衍生的磺酰胺基氮化物的研究提供了一种基础方法,用于合成具有复杂磺酰胺结构的化合物。这些过程涉及导致各种新颖化合物的转化,突显了磺酰胺化学在创造生物活性分子方面的多功能性 (PeetNorton et al., 1987)。

对映选择性合成

研究表明,使用奎宁生物碱催化的反应,类似于指定磺酰胺的化合物可以经历对映选择性单氟甲基化,从而生产具有潜在药理活性的化合物。这展示了手性合成在开发新药物中的作用 (Mizuta et al., 2007)。

分子结构的理论研究

还进行了理论研究,以了解磺酰胺的分子结构和气相酸度,为其化学行为和相互作用潜力提供见解。这些研究对于药物设计和开发至关重要,提供了对结构变化如何影响生物活性的更深入理解 (Remko, 2003)。

抗微生物应用

已合成一系列磺酰胺衍生物,并对其抗微生物活性进行评估。这项研究表明这类化合物在治疗各种细菌和真菌感染中的潜在用途,表明磺酰胺化学在开发新的抗微生物药物方面具有广泛适用性 (Alsaedi et al., 2019)。

属性

IUPAC Name |

N-[4-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S2/c1-16-5-3-4-6-21(16)23-15-22(17-7-11-19(12-8-17)26-32(2,28)29)25-27(23)33(30,31)20-13-9-18(24)10-14-20/h3-14,23,26H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIULNHZMTUQTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

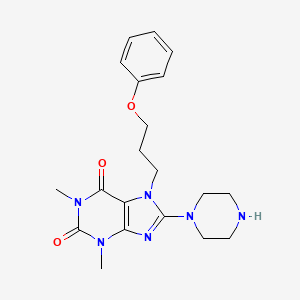

![1-(4-chlorobenzyl)-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2524011.png)

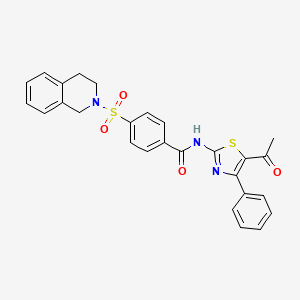

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524014.png)

![2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2524016.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2524018.png)

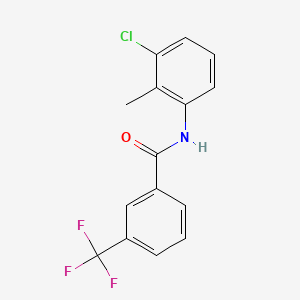

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2524020.png)